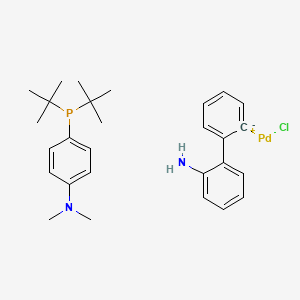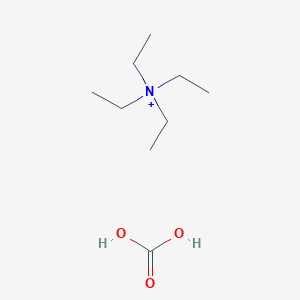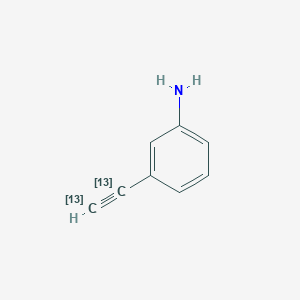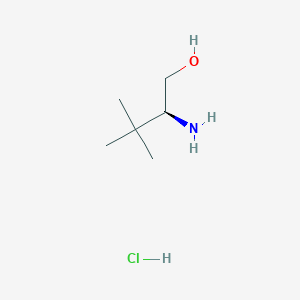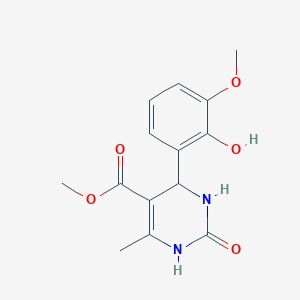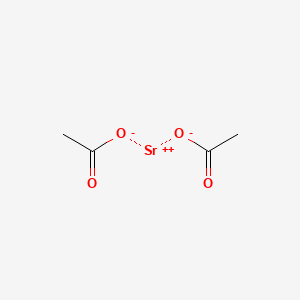
strontium;diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium diacetate, with the chemical formula
(CH3CO2)2Sr
, is a strontium salt of acetic acid. It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a precursor in the synthesis of other strontium compounds and in scientific research.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium diacetate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with acetic acid. The general reaction is as follows:
SrCO3+2CH3COOH→(CH3CO2)2Sr+CO2+H2O
In this reaction, strontium carbonate reacts with acetic acid to produce strontium diacetate, carbon dioxide, and water. The reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods: Industrial production of strontium diacetate follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain pure strontium diacetate.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium diacetate can undergo various chemical reactions, including:
Substitution Reactions: It can react with other acids to form different strontium salts.
Complexation Reactions: It can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Acids: Reacts with stronger acids like hydrochloric acid to form strontium chloride.
Bases: Can react with bases to form strontium hydroxide.
Major Products Formed:
Strontium Chloride: Formed when strontium diacetate reacts with hydrochloric acid.
Strontium Hydroxide: Formed when strontium diacetate reacts with strong bases.
Applications De Recherche Scientifique
Strontium diacetate has several applications in scientific research:
Mécanisme D'action
The mechanism by which strontium diacetate exerts its effects depends on its application:
In Bone Metabolism: Strontium ions can replace calcium in the bone matrix, potentially enhancing bone strength and reducing the risk of fractures.
In Electronic Materials: Acts as a precursor to strontium titanate, which has unique dielectric properties useful in capacitors and other electronic devices.
Comparaison Avec Des Composés Similaires
Strontium Carbonate: Used in similar applications but has different solubility and reactivity properties.
Strontium Chloride: More soluble in water and used in different industrial processes.
Uniqueness: Strontium diacetate is unique due to its specific solubility and reactivity, making it suitable for applications where other strontium compounds might not be as effective. Its ability to form complexes and participate in substitution reactions also distinguishes it from other strontium salts.
By understanding the properties, preparation methods, and applications of strontium diacetate, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
Formule moléculaire |
C4H6O4Sr |
|---|---|
Poids moléculaire |
205.71 g/mol |
Nom IUPAC |
strontium;diacetate |
InChI |
InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
RXSHXLOMRZJCLB-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



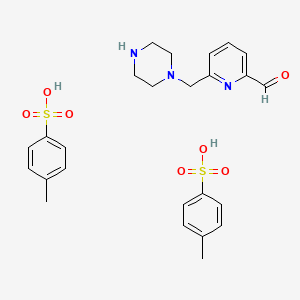
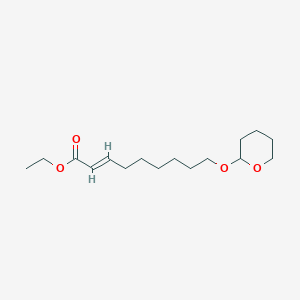

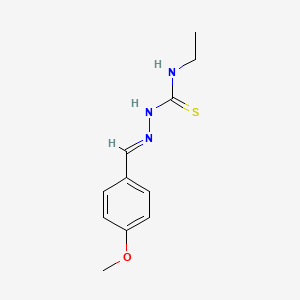
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
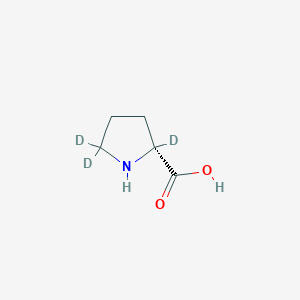
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)
